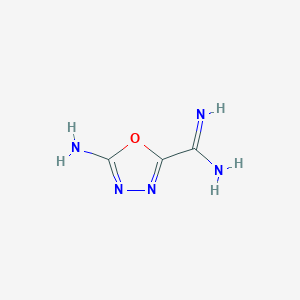

5-Amino-1,3,4-oxadiazole-2-carboximidamide

説明

5-Amino-1,3,4-oxadiazole-2-carboximidamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an amino group at position 5 and a carboximidamide group at position 2. Its molecular formula is C₃H₅N₅O, with a molecular weight of 127.11 g/mol (CAS: 668276-06-0) . The oxadiazole ring is a five-membered aromatic structure containing two oxygen atoms and one nitrogen atom, which confers unique electronic and steric properties.

特性

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-1(5)2-7-8-3(6)9-2/h(H3,4,5)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMIZMPGFHHODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258987 | |

| Record name | 1,3,4-Oxadiazole-2-carboximidamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-19-3 | |

| Record name | 1,3,4-Oxadiazole-2-carboximidamide, 5-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-carboximidamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Semicarbazide Derivatives

One of the most common and classical methods to prepare 5-amino-1,3,4-oxadiazole-2-carboximidamide is the cyclodehydration of semicarbazide derivatives . This method involves the dehydration of semicarbazide or its derivatives using dehydrating agents such as phosphorus oxychloride (POCl3) or other oxidizing agents.

- Procedure Summary : Semicarbazide hydrochloride reacts with carboxylic acid derivatives or acid chlorides to form semicarbazide intermediates. These intermediates undergo cyclization under dehydrating conditions to yield the 1,3,4-oxadiazole ring with the amino substituent at position 5 and carboximidamide at position 2.

- Reagents : POCl3 is commonly used as a dehydrating agent.

- Yields : Reported yields range from 62% to 70% for 5-aryl-2-amino-1,3,4-oxadiazole derivatives prepared by this method.

Oxidative Cyclization of Acylthiosemicarbazides

An alternative approach involves the oxidative cyclization of acylthiosemicarbazides using iodine or other oxidizing agents.

- Method : Acylthiosemicarbazides are treated with iodine in the presence of base (e.g., sodium hydroxide) to induce ring closure forming the oxadiazole ring.

- Advantages : This method is efficient, uses relatively safe and inexpensive reagents, and is amenable to scale-up.

- Example : Synthesis of 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine in 62% yield by heating acylthiosemicarbazide with iodine and base in ethanol.

Condensation of Semicarbazide with Aldehydes Followed by Oxidative Cyclization

A modern, transition-metal-free method involves the condensation of semicarbazide with aldehydes , followed by an oxidative cyclization step mediated by iodine or other oxidants.

- Process :

- Semicarbazide condenses with the aldehyde to form a hydrazone intermediate.

- Oxidative cyclization forms the 1,3,4-oxadiazole ring.

- Features : This method is compatible with various aldehydes (aromatic, aliphatic, cinnamic), providing a versatile route to 2-amino-substituted 1,3,4-oxadiazoles.

- Reference : The method was reported with I2-mediated oxidative C–O bond formation, yielding the desired 2-amino-1,3,4-oxadiazoles efficiently.

One-Pot Synthesis from Carboxylic Acids

Recent advances include one-pot synthesis strategies starting from carboxylic acids, involving sequential condensation and functionalization to build the oxadiazole ring.

- Method : Carboxylic acids react with appropriate reagents (e.g., NIITP - nitrile imidoyl triphenylphosphorane) under controlled conditions, followed by amination and cyclization to yield 2-amino-5-substituted 1,3,4-oxadiazoles.

- Conditions : Typically involves heating in anhydrous solvents such as 1,4-dioxane, with copper catalysts and bases.

- Advantages : Streamlined, scalable, and allows functionalization in a single pot.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclodehydration of semicarbazides | Semicarbazide, POCl3 | Heating under reflux | 62–70 | Well-established, straightforward | Use of toxic POCl3 |

| Oxidative cyclization of acylthiosemicarbazides | Acylthiosemicarbazides, I2, NaOH | Heating in ethanol | ~60 | Safe reagents, scalable | Requires base and oxidant control |

| Condensation with aldehydes + oxidative cyclization | Semicarbazide, aldehydes, I2 | Room temperature to reflux | High (varies) | Metal-free, versatile | Aldehyde scope may limit |

| One-pot synthesis from carboxylic acids | Carboxylic acids, NIITP, Cu catalyst | Heating 80–120 °C, inert atmosphere | High (up to 87) | Streamlined, functionalized products | Requires multiple reagents |

Detailed Research Findings and Notes

- Spectroscopic Characterization : Products are typically confirmed by IR, ^1H NMR, and elemental analysis. For example, the presence of characteristic NH2 stretching and oxadiazole ring vibrations in IR, and diagnostic proton signals in NMR confirm the structure.

- Scalability : The oxidative cyclization methods and one-pot syntheses have been demonstrated on gram scale, indicating potential for industrial application.

- Functional Group Tolerance : The condensation-oxidation method tolerates various aldehyde substituents, allowing for structural diversity in the this compound derivatives.

- Safety and Environmental Considerations : Methods avoiding heavy metals and harsh dehydrating agents (e.g., POCl3) are preferred for greener chemistry approaches.

Example Synthetic Procedure (Condensation and Oxidative Cyclization)

Step 1 : Mix semicarbazide hydrochloride with an aromatic aldehyde in ethanol under stirring at room temperature to form hydrazone intermediate.

Step 2 : Add iodine and potassium iodide in aqueous sodium hydroxide solution, heat gently to induce cyclization.

Step 3 : Upon completion, cool the reaction, neutralize, extract, and purify the product by recrystallization or chromatography.

Expected Yield : 60–70%

化学反応の分析

Types of Reactions

5-Amino-1,3,4-oxadiazole-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and carboximidamide groups, which are reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as hydrogen gas. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

科学的研究の応用

Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboximidamide

The synthesis of 5-amino-1,3,4-oxadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides with various reagents. Common methods include:

- Cyclization with Acylhydrazides : This method utilizes acylhydrazides and isocyanates to produce 5-substituted oxadiazoles through one-pot synthesis techniques that are eco-friendly and efficient .

- Electro-cyclization : This approach involves the electro-cyclization of semicarbazones to yield 5-aryl-2-amino-1,3,4-oxadiazoles with high yields .

These synthetic pathways are advantageous as they often employ inexpensive and readily available reagents, making them suitable for large-scale production.

Biological Activities

The biological activities of 5-amino-1,3,4-oxadiazole derivatives have been extensively studied. The compound exhibits a wide range of pharmacological properties:

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties against various pathogens:

- Antibacterial : Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antifungal : Some derivatives also exhibit antifungal activity against strains like Candida albicans.

Anticancer Properties

5-Amino-1,3,4-oxadiazole derivatives have been evaluated for their anticancer potential:

- In Vitro Studies : Various synthesized compounds have shown promising results in inhibiting cancer cell growth across multiple cell lines, including those from breast and CNS cancers. For example, certain derivatives exhibited over 90% inhibition in cancer cell proliferation assays .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of these compounds have been assessed using models such as carrageenan-induced edema in rats. Some derivatives have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticonvulsant Activity

Research indicates that specific oxadiazole derivatives can exhibit anticonvulsant effects in animal models, suggesting potential for use in epilepsy treatment .

Case Study 1: Anticancer Activity

In a study by Salahuddin et al., various substituted 1,3,4-oxadiazol derivatives were synthesized and screened for anticancer activity at the National Cancer Institute. Notably, one compound showed a remarkable growth inhibition rate against CNS cancer cells (SNB-75) with a mean growth percentage of 95.70% .

Case Study 2: Antimicrobial Efficacy

A series of new sulfonyl amino 1,3,4-oxadiazole derivatives were tested for their antimicrobial properties. The results indicated that several compounds were significantly more effective than standard antibiotics like chloramphenicol against resistant bacterial strains .

Data Table: Summary of Biological Activities

| Activity Type | Example Compounds | Efficacy |

|---|---|---|

| Antimicrobial | Various sulfonyl amino oxadiazoles | Effective against Staphylococcus aureus |

| Anticancer | Compound from Salahuddin et al. | >90% inhibition on SNB-75 (CNS cancer) |

| Anti-inflammatory | Disubstituted oxadiazoles | Comparable to diclofenac sodium |

| Anticonvulsant | Substituted oxadiazoles | Activity observed in MES model |

作用機序

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids . Molecular docking studies indicate that it binds effectively to amino acids around the active pockets of its target enzymes .

類似化合物との比較

While the provided evidence lacks direct structural analogs of 5-amino-1,3,4-oxadiazole-2-carboximidamide, comparisons can be drawn based on molecular features, substituent effects, and physicochemical properties. Below is an analysis of compounds mentioned in the evidence and their contrast with the target molecule:

Structural and Functional Group Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₃H₅N₅O | 127.11 | Amino (-NH₂), Carboximidamide (-C(NH₂)NH₂) |

| 4-Chloro-2-(chloromethyl)-6-methylquinazoline | C₁₀H₈Cl₂N₂ | 227.09 | Chloro (-Cl), Chloromethyl (-CH₂Cl), Methyl (-CH₃) |

| N-Cyclohexyl-2-iodoaniline | C₁₂H₁₆IN | 301.17 | Iodo (-I), Cyclohexyl (C₆H₁₁) |

Key Observations:

Heterocyclic Core :

- The target compound’s 1,3,4-oxadiazole ring differs from the quinazoline bicyclic structure (two fused six-membered rings with two nitrogens) in 4-Chloro-2-(chloromethyl)-6-methylquinazoline. The oxadiazole’s smaller ring size and oxygen-rich structure may confer higher polarity and metabolic stability compared to quinazoline derivatives .

Substituent Effects: The amino and carboximidamide groups in the target compound contrast with the halogenated (Cl, CH₂Cl) and alkyl (CH₃) groups in the quinazoline derivative. For example, halogen substituents typically increase lipophilicity and resistance to oxidation, whereas amino groups enhance water solubility and hydrogen-bonding capacity .

Molecular Weight and Complexity: The target compound has a lower molecular weight (127.11 vs.

生物活性

5-Amino-1,3,4-oxadiazole-2-carboximidamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring that is known for its role in various biological activities. The presence of amino and carboximidamide groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including antimicrobial , anti-inflammatory , anticancer , and antidiabetic effects. Specifically, studies have shown that compounds with the oxadiazole core can effectively inhibit bacterial growth and possess cytotoxic properties against cancer cell lines.

Antimicrobial Activity

A significant body of literature highlights the antimicrobial potential of 5-amino-1,3,4-oxadiazole derivatives. For instance:

- Dhumal et al. (2016) reported that certain oxadiazole derivatives demonstrated strong antitubercular activity against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .

- Desai et al. (2018) identified compounds with oxadiazole scaffolds that exhibited notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, surpassing the activity of standard antibiotics like gentamicin .

Cytotoxicity Studies

Cytotoxicity assessments have shown varying degrees of effectiveness against cancer cell lines:

- A study by Li et al. (2020) evaluated a series of 2,5-disubstituted 1,3,4-oxadiazoles and found significant cytotoxic effects against HeLa and MCF-7 cells, with IC50 values indicating potent activity .

- In another investigation, compounds were shown to enhance cell viability under certain conditions, suggesting a dual role in promoting healthy cell function while also exerting cytotoxic effects on malignant cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies have suggested that these compounds bind effectively to active sites of various proteins involved in disease processes (e.g., epidermal growth factor receptor) .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Dhumal et al. (2016) | Strong inhibition of Mycobacterium bovis BCG | Antitubercular |

| Desai et al. (2018) | Effective against S. aureus and B. subtilis | Antibacterial |

| Li et al. (2020) | IC50 values of 19.9 μM against HeLa cells | Cytotoxic |

| Hkiri et al. (2019) | Antibacterial activity against multiple strains | Antimicrobial |

Q & A

Basic: What synthetic methodologies are most effective for producing 5-Amino-1,3,4-oxadiazole-2-carboximidamide, and how do reaction parameters impact yield?

Answer:

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. Key steps involve:

- Cyclization : Use of carboximidamide precursors with dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux to form the oxadiazole ring .

- Substitution : Introduction of amino groups via reaction with ammonia or amines in anhydrous solvents (e.g., THF or DMF) at 60–80°C .

Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:oxadiazole) and inert atmospheres (N₂/Ar) to prevent oxidation. Impurities from incomplete cyclization can be minimized by extending reaction times (12–24 hrs) and using catalytic bases (e.g., triethylamine) .

Basic: How does the oxadiazole ring’s electronic configuration influence the compound’s stability and reactivity?

Answer:

The oxadiazole core is electron-deficient due to the electronegative N and O atoms, making it susceptible to nucleophilic attack at the C2 position. Stability is enhanced by:

- Amino group resonance : The 5-amino group donates electron density via conjugation, stabilizing the ring but increasing reactivity toward electrophiles .

- Carboximidamide substituent : The carboximidamide group at C2 further polarizes the ring, directing reactivity toward regioselective substitutions (e.g., at C5) .

Degradation under acidic conditions (pH < 3) is observed due to protonation of the imine nitrogen, leading to ring-opening. Stability in neutral/basic buffers (pH 7–9) is confirmed via HPLC monitoring .

Advanced: What strategies improve the selectivity of this compound derivatives for kinase inhibition (e.g., PAK1)?

Answer:

Selectivity is enhanced through:

- pKa modulation : Reducing the basicity of the amino group (e.g., introducing electron-withdrawing substituents) minimizes off-target binding. For example, replacing the primary amine with a 5-amino-1,3-dioxanyl moiety lowers pKa from 9.2 to 7.5, improving PAK1 selectivity by >50-fold .

- Steric hindrance : Bulky substituents at C5 (e.g., cyclobutyl groups) block access to non-target kinases. Molecular docking studies show a 2.3 Å reduction in binding pocket occupancy for non-target kinases .

- LogP optimization : Derivatives with logP 1.5–2.5 exhibit better membrane permeability and reduced hepatic clearance, as validated in mouse xenograft models .

Advanced: How do structural modifications at the carboximidamide group affect pharmacokinetic (PK) properties?

Answer:

Modifications include:

- Hydrolysis resistance : Replacing the ethyl ester with a methyl group in the carboximidamide side chain reduces esterase-mediated hydrolysis, increasing plasma half-life (t₁/₂) from 1.2 to 4.7 hrs in murine studies .

- Hydrogen bonding : Introducing hydroxyl groups improves solubility (up to 12 mg/mL in PBS) but may reduce blood-brain barrier penetration.

- Bioisosteric replacement : Substituting the carboximidamide with a sulfonamide group retains target affinity while enhancing metabolic stability (CYP3A4 clearance reduced by 30%) .

Advanced: How can contradictory reports on the antimicrobial activity of oxadiazole derivatives be resolved methodologically?

Answer:

Discrepancies often arise from variations in:

- Purity assessment : Use HPLC-MS (≥95% purity threshold) and elemental analysis to rule out impurities. For example, residual solvents (e.g., DMF) in synthesis can artificially inflate MIC values .

- Assay conditions : Standardize broth microdilution protocols (CLSI guidelines) to control pH, inoculum size, and incubation time. Activity against S. aureus varies by 4-fold between pH 6.5 and 7.4 .

- Structural confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) verifies regiochemistry, as misassignment of substituent positions (C2 vs. C5) leads to false structure-activity claims .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FT-IR : Confirm the presence of NH₂ (3350–3300 cm⁻¹), C=N (1650–1600 cm⁻¹), and C-O (1250–1200 cm⁻¹) stretches .

- ¹H/¹³C NMR : The amino protons resonate at δ 5.8–6.2 ppm (DMSO-d₆), while the oxadiazole C2 carbon appears at δ 155–160 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 170.1) confirms molecular weight, with fragmentation patterns indicating cleavage at the C2-N bond .

Advanced: What computational tools are used to predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulates binding to PAK1 (PDB ID: 2HY8) over 100 ns trajectories, revealing stable hydrogen bonds with Glu315 and Lys299 .

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites (C2 and C5) for covalent inhibitor design .

- ADMET Prediction : Tools like SwissADME forecast bioavailability (70% oral) and toxicity (AMES test negative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。